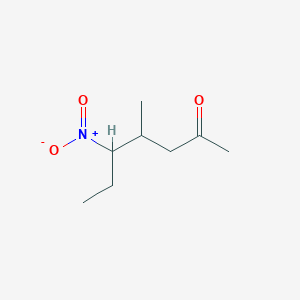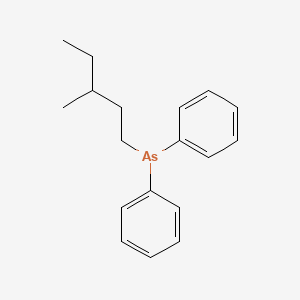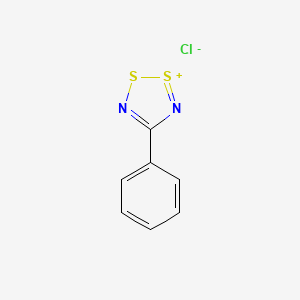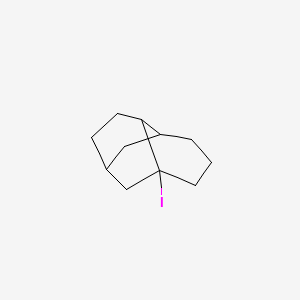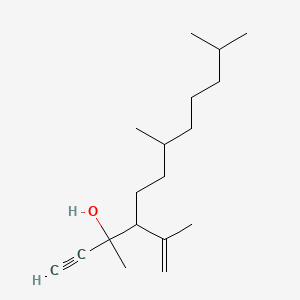![molecular formula C18H16O2 B14498503 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene CAS No. 63163-65-5](/img/structure/B14498503.png)
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Diphenyl-2,5-dioxabicyclo[420]oct-7-ene is a bicyclic organic compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal rearrangement of related bicyclic compounds. For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been studied extensively . This process can be carried out at elevated temperatures, often in the presence of solvents like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene exerts its effects involves its interaction with molecular targets and pathways. For instance, its thermal isomerization involves a direct disrotatory ring opening, which has been studied using deuterium kinetic isotope effects . This mechanism highlights the compound’s ability to undergo structural rearrangements under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]oct-7-ene: Undergoes thermal rearrangement to form different products.
cis-Bicyclo[4.2.0]oct-7-ene: Used as a precursor in the synthesis of related compounds.
Uniqueness
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene is unique due to its specific dioxabicyclo ring system and the presence of phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar bicyclic compounds.
Propiedades
Número CAS |
63163-65-5 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
7,8-diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)18-17(15)19-11-12-20-18/h1-10,17-18H,11-12H2 |
Clave InChI |
WLNXOBNHKLOPDV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C(O1)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


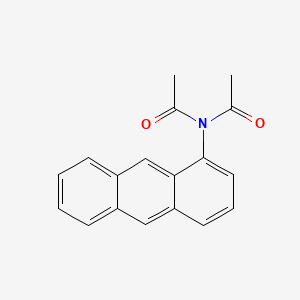



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
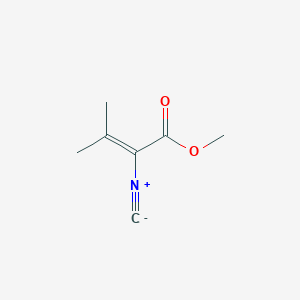
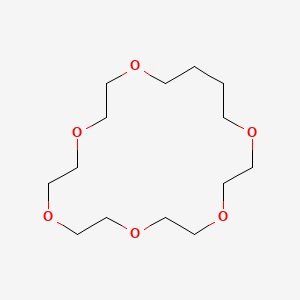
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
